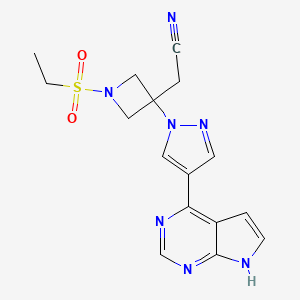
AZD6738
概要
説明
Ceralasertib, also known as AZD6738, is an orally available inhibitor of ataxia telangiectasia and Rad3-related kinase (ATR) that is apical in the cellular response to DNA damage, especially replication stress . It is being clinically evaluated as a potential cancer treatment in advanced solid tumors .
Molecular Structure Analysis
The molecular formula of Ceralasertib is C20H24N6O2S . Unfortunately, the specific molecular structure is not provided in the retrieved papers.Chemical Reactions Analysis
Ceralasertib has been shown to modulate CHK1 phosphorylation and induce ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . It inhibits break-induced replication and homologous recombination repair .Physical And Chemical Properties Analysis
Ceralasertib has a molecular weight of 412.51 . It is soluble in DMSO and ethanol .科学的研究の応用
がん治療
セラセルチブは、進行固形腫瘍の治療において有望な結果を示しています。 進行固形腫瘍患者において、化学療法薬カルボプラチンとの併用で研究が行われています . この研究では、セラセルチブとカルボプラチンの併用の安全性、忍容性、最大耐量(MTD)、第II相推奨用量(RP2D)、薬物動態/薬力学プロファイル、および予備的な抗腫瘍活性を報告しました .
DNA損傷応答調節
セラセルチブは、アテローム性動脈硬化症およびRad3関連(ATR)キナーゼの強力かつ選択的な経口生物学的利用可能な阻害剤です . ATRは、DNA複製フォークの停止に応答して活性化され、G2-M細胞周期チェックポイントとフォークの再開を促進します . セラセルチブは、CHK1リン酸化を調節し、ATM依存性シグナル伝達(pRAD50)とDNA損傷マーカーγH2AXを誘導することが判明しました .
破断誘起複製および相同組換え修復の阻害
AZD6738に対するインビトロ感受性は、ATM経路に欠陥がある細胞またはCCNE1増幅などの複製ストレスの推定ドライバーを保有する細胞において上昇しましたが、これらに限定されませんでした . これは、腫瘍の制御には継続的な投与と遊離血漿暴露が必要であることから、インビボでの抗腫瘍活性を示しました .
他の薬剤との併用有効性
This compoundは、カルボプラチンやイリノテカンなどの複製フォークの停止や崩壊に関連する薬剤、およびPARP阻害剤オラパリブとの併用で有効性を示しました . これらの併用療法は、インビボでの用量と投与スケジュールの最適化が必要であり、単剤療法に比べて低用量で優れた抗腫瘍活性を示しました
作用機序
Target of Action
Ceralasertib, also known as AZD6738, is a potent and selective orally bioavailable inhibitor of the serine/threonine protein kinase Ataxia Telangiectasia and Rad3 related (ATR) . ATR is crucial for the DNA damage response (DDR) in human cells .
Mode of Action
ATR is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . Ceralasertib inhibits ATR, thereby suppressing the replication stress response induced by DNA damage in the S-phase of the cell cycle in tumor cells .
Biochemical Pathways
Ceralasertib modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . It inhibits break-induced replication and homologous recombination repair . Sensitivity to Ceralasertib is elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .
Pharmacokinetics
Ceralasertib is quickly absorbed with a maximum concentration time (tmax) of approximately 1 hour . It has a terminal plasma half-life of 8-11 hours , indicating that the compound remains in the body for a significant period, allowing for sustained action.
Result of Action
Ceralasertib has shown antitumor activity both as a monotherapy and in combination with other agents such as carboplatin and irinotecan . Upregulation of pRAD50, indicative of ATM activation, was observed in tumor biopsies during Ceralasertib treatment . In a clinical study, two patients with absent or low ATM or SLFN11 protein expression achieved confirmed RECIST v1.1 partial responses .
Action Environment
The action of Ceralasertib can be influenced by various environmental factors. For instance, in vitro experiments demonstrate that Ceralasertib has pro-immunogenic effects on multiple cell types of the tumor microenvironment, which may contribute to the therapeutic benefit of Ceralasertib when combined with durvalumab in patients . Furthermore, the efficacy of Ceralasertib can be affected by the genetic makeup of the tumor cells, such as the presence of ATM pathway defects or CCNE1 amplification .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ceralasertib interacts with the ATR kinase, which is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . It modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .
Cellular Effects
Ceralasertib has been shown to exert antitumor activity as a monotherapy and in combination with chemotherapy and the PARP inhibitor Olaparib . It has been found to modulate CHK1 phosphorylation, induce ATM-dependent signaling (pRAD50), and the DNA damage marker γH2AX . In vitro sensitivity to Ceralasertib was elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .
Molecular Mechanism
The molecular mechanism of Ceralasertib involves the inhibition of ATR kinase, which is activated in response to stalled DNA replication forks . This leads to the modulation of CHK1 phosphorylation and the induction of ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .
Temporal Effects in Laboratory Settings
In laboratory settings, Ceralasertib has shown to exert its effects over time. Tumor control required continuous dosing and free plasma exposures, which correlated with induction of pCHK1, pRAD50, and γH2AX . The complex non-linear behavior of Ceralasertib PK in mice was due to pre-systemic saturation and which is recapitulated clinically at low doses .
Dosage Effects in Animal Models
In animal models, the effects of Ceralasertib vary with different dosages. Tumor regressions required at least 2 days of daily dosing of Ceralasertib concurrent with carboplatin, while twice daily dosing was required following irinotecan . Complete tumor regression was achieved with 3 to 5 days of daily Ceralasertib per week concurrent with Olaparib .
Metabolic Pathways
Ceralasertib is involved in the ATR kinase pathway, which is a part of the larger DNA damage response pathway . The metabolic pathways of Ceralasertib involve its interaction with the ATR kinase and its role in modulating the cell cycle checkpoints and DNA damage response .
Transport and Distribution
Ceralasertib is quickly absorbed with a terminal plasma half-life of 8-11 hours . Studies of tumor and tissue distribution found rapid and extensive drug distribution to most tissues except brain and spinal cord .
Subcellular Localization
As an inhibitor of ATR kinase, Ceralasertib likely localizes to the nucleus where ATR kinase exerts its function in response to DNA damage . More specific studies are needed to confirm the exact subcellular localization of Ceralasertib.
特性
| { "Design of Synthesis Pathway": "The synthesis of Ceralasertib involves the reaction of starting materials to form the final product through a series of chemical transformations. The pathway involves the use of several reagents and catalysts to achieve the desired product.", "Starting Materials": [ "4-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzoic acid", "Morpholine", "2-Amino-6-chloropurine", "Dimethyl sulfoxide", "Sodium hydroxide", "Triethylamine", "N,N-Diisopropylethylamine", "N,N-Dimethylformamide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzoic acid is reacted with morpholine and 2-amino-6-chloropurine in the presence of dimethyl sulfoxide and sodium hydroxide to form an intermediate.", "Step 2: The intermediate is then treated with triethylamine and N,N-diisopropylethylamine to form a new intermediate.", "Step 3: The new intermediate is then reacted with N,N-dimethylformamide and diethyl ether to form the final product, Ceralasertib.", "Step 4: The final product is purified and isolated using water and other appropriate solvents." ] } | |
CAS番号 |
1352226-88-0 |
分子式 |
C20H24N6O2S |
分子量 |
412.5 g/mol |
IUPAC名 |
imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13?,29-/m1/s1 |
InChIキー |
OHUHVTCQTUDPIJ-GFVSTMSQSA-N |
異性体SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4 |
SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |
正規SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |
外観 |
white solid powder |
純度 |
> 98% |
同義語 |
AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
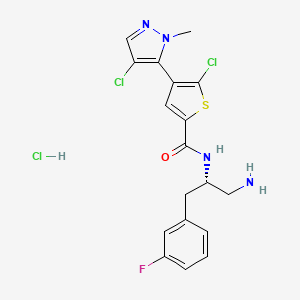


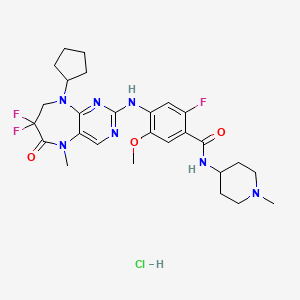

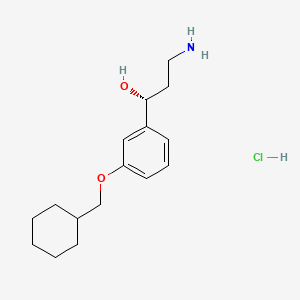
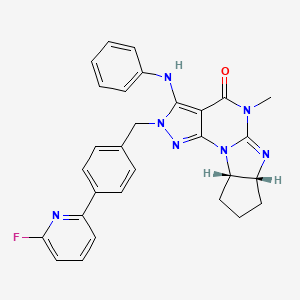
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)
